molecular formula C16H14N4OS B2869101 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide CAS No. 1171672-91-5

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide

Cat. No.: B2869101
CAS No.: 1171672-91-5
M. Wt: 310.38
InChI Key: DLOZGLMJYFSABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a carboxamide bridge connecting thiophene and phenyl rings, further linked to a methylpyridazine group, a structural motif found in compounds targeting various biological pathways. Although the specific mechanism of action for this compound requires further characterization, its core structure is highly relevant. Recent scientific literature shows that analogs containing the pyridazine-carboxamide skeleton are being actively investigated as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2) . TYK2 is a Janus kinase (JAK) family member that mediates signaling of cytokines like IL-23, IL-12, and type I interferons, making it a promising therapeutic target for autoimmune diseases such as psoriasis and inflammatory bowel disease . Furthermore, structurally similar compounds based on a thiophene-2-carboxamide core, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, have demonstrated significant antibacterial efficacy in research settings. These molecules have shown activity against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL)-producing E. coli , and have been studied for their binding interactions with bacterial enzymes . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical tool to explore kinase signaling pathways, develop new treatments for autoimmune disorders, or investigate novel antibacterial agents.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZGLMJYFSABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A thiophene ring : Contributes to its electronic properties and reactivity.
  • An amine group : Potentially involved in hydrogen bonding and interactions with biological targets.
  • A pyridazine moiety : Known for its role in various biological activities.

The molecular formula is C15_{15}H15_{15}N3_{3}O1_{1}S, which indicates the presence of nitrogen and sulfur atoms that may enhance its biological interactions.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity . This is significant because antioxidants can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antibacterial Activity

Research indicates that this compound may possess antibacterial properties . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential to inhibit bacterial growth.

Anticancer Potential

The structural similarities with known anticancer agents raise the possibility of this compound being effective against cancer cells. Compounds with thiophene and pyridazine rings have been previously documented to exhibit cytotoxic effects on cancer cell lines, particularly in breast cancer models .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors, modulating their activity.
  • The presence of functional groups allows for potential binding to biological targets, leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Involving thiophene derivatives and pyridazine amines.
  • Coupling Reactions : Utilizing palladium catalysts for cross-coupling strategies to form the desired amide linkage.
  • Functional Group Modifications : Allowing the introduction of various substituents to enhance biological activity.

These synthetic routes are advantageous as they enable the introduction of functional groups that can improve the compound's properties.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009) Compounds similar in structure exhibited significant cytotoxicity in MCF-7 breast cancer cells.
Parish et al. (1984) Analogues showed promising activity against Plasmodium falciparum, indicating potential for antimalarial applications.
Recent Reviews (2024) Highlighted the importance of structural modifications in enhancing antibacterial and anticancer activities among pyrazole derivatives.

Chemical Reactions Analysis

Amide Formation

One of the primary methods for synthesizing this compound involves the reaction of thiophene-2-carboxylic acid derivatives with amines. The general reaction can be represented as follows:

RCOOH+R NH2RCONHR +H2O\text{RCOOH}+\text{R NH}_2\rightarrow \text{RCONHR }+\text{H}_2\text{O}

In this case, the thiophene-2-carboxylic acid reacts with 4-amino-6-methylpyridazine to form the desired amide.

Nucleophilic Substitution Reactions

Another approach involves nucleophilic substitution reactions where the thiophene ring acts as a nucleophile. For example, reactions can occur at the 2-position of thiophene with various electrophiles, leading to different substituted derivatives.

Characterization Techniques

The synthesized compounds are characterized using various analytical techniques:

  • Infrared Spectroscopy (IR) : Used to identify functional groups and confirm the presence of the amide bond.

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.

  • Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.

Example Data Table

TechniqueObservations
IRCharacteristic peaks at 1650 cm1^{-1} (C=O stretch), 3300 cm1^{-1} (N-H stretch)
NMRChemical shifts indicating aromatic protons at δ 7.0 - 8.0 ppm
MSMolecular ion peak at m/z = [calculated mass]

Antioxidant Activity

Research has indicated that derivatives of thiophene carboxamides exhibit significant antioxidant properties. For instance, a study demonstrated that certain amino thiophene derivatives showed up to 62% inhibition in antioxidant assays compared to standard ascorbic acid .

Antibacterial Activity

The antibacterial properties of synthesized compounds have also been evaluated against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The results suggest that modifications in the substituents on the thiophene ring can enhance antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene-2-carboxamide derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Notable Features Reference
N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide (Target) Thiophene-2-carboxamide 4-((6-Methylpyridazin-3-yl)amino)phenyl N/A N/A Pyridazine amino group enhances hydrogen-bonding potential. -
T-IV-B (N-(4-(3-p-Tolylacryloyl)phenyl)thiophene-2-carboxamide) Thiophene-2-carboxamide 4-(3-p-Tolylacryloyl)phenyl 74 132 p-Tolyl group improves lipophilicity; IR confirms C=O and C=C bonds .
Compound 16 (5-Nitro-N-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 5-Nitro, 4-(trifluoromethoxy)phenylthiazole N/A N/A Nitro and trifluoromethoxy groups enhance antibacterial activity .
4b (5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide) 5-Chlorothiophene-2-carboxamide 4-(3-(4-Hydroxyphenyl)acryloyl)phenyl 43.73 210–212 Hydroxyl group increases polarity; IR shows O-H and C=O peaks .
M8-B hydrochloride (TRPM8 antagonist) Thiophene-2-carboxamide 2-Aminoethyl, 3-methoxy-4-benzyloxybenzyl N/A N/A Benzyloxy and methoxy groups confer TRPM8 receptor antagonism .

Key Observations

Structural Variations and Bioactivity :

  • The target compound ’s 6-methylpyridazine substituent distinguishes it from analogs like T-IV-B (aryl acryloyl) or 4b (chloro/hydroxy groups). Pyridazine rings are less common in carboxamide derivatives but may enhance binding to enzymes via π-π stacking or hydrogen bonding .
  • Compound 16 () incorporates a nitro group and trifluoromethoxy-phenylthiazole, which are linked to antibacterial efficacy. In contrast, the target compound’s methylpyridazine group may reduce metabolic instability compared to nitro substituents .

Synthetic Accessibility: Derivatives like T-IV-B and 4b are synthesized via condensation reactions (e.g., ketones with aryl aldehydes), yielding 43–74% . The target compound’s pyridazine-amino linkage likely requires specialized coupling reagents or palladium-catalyzed amination, as seen in ’s pyridine analogs .

Physicochemical Properties: Melting points for thiophene-2-carboxamides range widely (132–212°C), influenced by substituent polarity. For example, 4b’s hydroxyl group raises its melting point to 210–212°C, while T-IV-B’s nonpolar tolyl group results in a lower 132°C .

Biological Relevance: While the target compound’s activity is uncharacterized here, analogs like M8-B () and SAG derivatives () demonstrate receptor modulation (TRPM8, Smoothened). The pyridazine-amino group in the target compound could mimic these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.